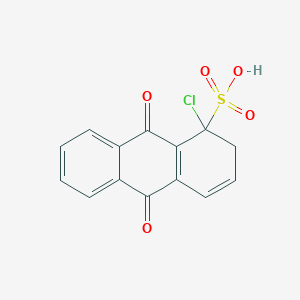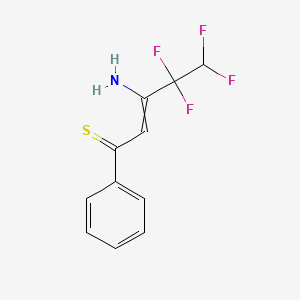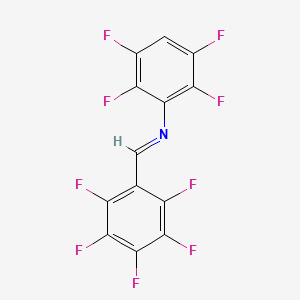
1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid is an organic compound with the molecular formula C14H9ClO5S. It is a derivative of anthraquinone, a class of aromatic organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid typically involves the sulfonation of anthraquinone followed by chlorination. The process begins with the sulfonation of anthraquinone using concentrated sulfuric acid to produce anthraquinone-1-sulfonic acid. This intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes and pigments .
Aplicaciones Científicas De Investigación
1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This reactivity is attributed to the presence of the chloro and sulfonic acid groups, which can participate in electrophilic and nucleophilic reactions, respectively .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-: Contains a benzamide group instead of a sulfonic acid group.
Uniqueness
1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
91650-66-7 |
|---|---|
Fórmula molecular |
C14H9ClO5S |
Peso molecular |
324.7 g/mol |
Nombre IUPAC |
1-chloro-9,10-dioxo-2H-anthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9ClO5S/c15-14(21(18,19)20)7-3-6-10-11(14)13(17)9-5-2-1-4-8(9)12(10)16/h1-6H,7H2,(H,18,19,20) |
Clave InChI |
VQINMPCQGMPSOW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C1(S(=O)(=O)O)Cl)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)






![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)
![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

